molecular formula C8H13F2N B13531225 1,1-Difluoro-6-azaspiro[2.6]nonane

1,1-Difluoro-6-azaspiro[2.6]nonane

Katalognummer: B13531225
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: AZFCBJAFCIKGQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-6-azaspiro[26]nonane is a chemical compound with the molecular formula C8H14F2N It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azaspiro compound with a fluorinating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-6-azaspiro[2.6]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-6-azaspiro[2.6]nonane has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-6-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane
  • 1,1-Difluoro-6-azaspiro[3.6]decane
  • 1,1-Difluoro-6-azaspiro[2.7]undecane

Uniqueness

1,1-Difluoro-6-azaspiro[2.6]nonane is unique due to its specific spiro structure and the presence of fluorine atoms. This gives it distinct chemical properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

2,2-difluoro-7-azaspiro[2.6]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)6-7(8)2-1-4-11-5-3-7/h11H,1-6H2

InChI-Schlüssel

AZFCBJAFCIKGQD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC1)CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.